molecular formula C15H10Cl3F3N2O B2821916 (Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine CAS No. 303997-72-0

(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine

Cat. No.: B2821916
CAS No.: 303997-72-0
M. Wt: 397.6
InChI Key: KTMOVHTXQIPMGX-FPQMYIDKSA-N
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Description

(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Chlorination and trifluoromethylation are carried out using reagents like chlorine gas and trifluoromethyl iodide under controlled conditions.

    Oxime Formation: The aldehyde group is converted to an oxime using hydroxylamine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid.

    Reduction: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in having halogenated aromatic rings.

    DDT: Shares the presence of multiple halogen atoms.

Uniqueness

(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine is unique due to its combination of a pyridine ring with both chlorinated and trifluoromethylated groups, as well as the presence of an oxime functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3F3N2O/c16-11-2-1-3-12(17)10(11)8-24-23-5-4-14-13(18)6-9(7-22-14)15(19,20)21/h1-3,5-7H,4,8H2/b23-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOVHTXQIPMGX-FPQMYIDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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